molecular formula C8H10N2O B8782274 1,5,6,7-Tetrahydro-indol-4-one oxime

1,5,6,7-Tetrahydro-indol-4-one oxime

Cat. No. B8782274
M. Wt: 150.18 g/mol
InChI Key: NGYHNWRKMRIRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6,7-Tetrahydro-indol-4-one oxime is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5,6,7-Tetrahydro-indol-4-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5,6,7-Tetrahydro-indol-4-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5,6,7-Tetrahydro-indol-4-one oxime

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(1,5,6,7-tetrahydroindol-4-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N2O/c11-10-8-3-1-2-7-6(8)4-5-9-7/h4-5,9,11H,1-3H2

InChI Key

NGYHNWRKMRIRFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN2)C(=NO)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6.08 g of sodium acetate, 5.15 g of hydroxylamine hydrochloride, and 5.25 g of 4-keto-4,5,6,7-tetrahydro indole in 12 mL of water and 36 mL of ethanol was heated at 50° C. for 3 hr, quenched in water, extracted with ethyl acetate and dried over magnesium sulfate. The solvents were removed in vacuo to give a mixture of oxime isomers which was characterized by NMR and Mass spectroscopy.
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1,5,6,7-tetrahydro-indol-4-one (5.4 g) in pyridine (40 mL) was added hydroxyammonium chloride (2 eq.) at rt. After 2 hours, the solvent was removed and the residue was diluted with water and extracted with ethyl acetate. The combined extracts were washed with brine, dried and concentrated to give 5.5 g of 1,5,6,7-tetrahydro-indol-4-one oxime as a pale yellow solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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